REACTION_CXSMILES
|
C(OC([C:6]1[O:7][C:8]2[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:9]=2[C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=O)C.[Cl-].[Na+].O>CS(C)=O>[CH2:14]([O:13][C:11]([C:10]1[C:9]2[CH:16]=[CH:17][C:18]([O:20][CH3:21])=[CH:19][C:8]=2[O:7][CH:6]=1)=[O:12])[CH3:15] |f:1.2|
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Name
|
6-Methoxy-benzofuran-2,3-dicarboxylic acid diethyl ester
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1C(=O)OCC)C=CC(=C2)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 h at 160° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(temperature of reaction mixture)
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
CUSTOM
|
Details
|
evaporated at high vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
gave an brown solid, which
|
Type
|
CUSTOM
|
Details
|
is further purified by Flash-chromatography (silica gel, ethyl acetate/hexanes 3:7)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=COC2=C1C=CC(=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |